molecular formula C8H8N2OS B13618394 6-Amino-2-methylbenzo[d]thiazol-5-ol

6-Amino-2-methylbenzo[d]thiazol-5-ol

Cat. No.: B13618394
M. Wt: 180.23 g/mol
InChI Key: ZBOCNVCHRVGKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-methylbenzo[d]thiazol-5-ol is a high-purity benzo-thiazole derivative offered for research purposes. This compound features a benzothiazole core structure, which is a privileged scaffold in medicinal chemistry and material science . Benzothiazole derivatives are of significant research interest due to their diverse biological activities. Specifically, substituted benzothiazoles have been investigated in various therapeutic areas, and some analogues have been explored for their potential in treating conditions such as HIV infection . The presence of both amino and hydroxy functional groups on this particular compound makes it a versatile intermediate for further chemical synthesis, including the development of novel pharmaceutical candidates and functional organic molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use. Researchers should consult the safety data sheet and adhere to all safety protocols prior to use. As with many research chemicals, specific physical and chemical data like boiling point may be limited .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

6-amino-2-methyl-1,3-benzothiazol-5-ol

InChI

InChI=1S/C8H8N2OS/c1-4-10-6-3-7(11)5(9)2-8(6)12-4/h2-3,11H,9H2,1H3

InChI Key

ZBOCNVCHRVGKIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Amino 2 Methylbenzo D Thiazol 5 Ol and Its Analogs

De Novo Synthesis Approaches to the Benzo[d]thiazole Core

The most prevalent and direct method for constructing the benzo[d]thiazole scaffold involves the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. mdpi.commdpi.com This foundational approach allows for the incorporation of diversity at the 2-position of the benzothiazole (B30560) ring, while substituents on the benzene (B151609) ring are typically pre-installed on the 2-aminothiophenol precursor.

The key step in forming the benzothiazole core is an intramolecular cyclization. The classical pathway involves the reaction of a 2-aminothiophenol with a carbonyl compound, such as an aldehyde or carboxylic acid. mdpi.comtandfonline.com The reaction with an aldehyde, for instance, proceeds through three main stages:

Imine Thiophenol (ITP) Formation : The amino group of the 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate. mdpi.com

Cyclization : An intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a five-membered benzothiazolidine ring. mdpi.com

Oxidation : The benzothiazolidine intermediate is then oxidized to the aromatic benzothiazole. This oxidation can be effected by various oxidants or can occur via air oxidation. researchgate.net

A wide range of catalysts and reaction conditions have been developed to promote this transformation, including Brønsted acids, Lewis acids like samarium triflate, and heterogeneous catalysts. organic-chemistry.org Green chemistry approaches have utilized systems like self-neutralizing acidic CO2-alcohol, which generates an in situ alkyl carbonic acid catalyst, simplifying workup procedures. tandfonline.comresearchgate.net For the synthesis of 2-methylbenzothiazoles specifically, reagents like acetic acid, acetic anhydride, or acetyl chloride can serve as the source for the C-2 carbon and the methyl group.

An alternative powerful strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) and sodium hydroxide. organic-chemistry.org Another common method involves the reaction of substituted anilines with potassium thiocyanate (B1210189) (KSCN) in the presence of an oxidizing agent like bromine in acetic acid to form 2-aminobenzothiazoles. researchgate.net This latter approach is particularly useful for installing the C-2 amino group, which can be later modified or removed if necessary.

The synthesis of a specifically substituted compound like 6-Amino-2-methylbenzo[d]thiazol-5-ol is critically dependent on the choice of the starting 2-aminothiophenol. The substituents on the benzene ring (C-5 hydroxyl and C-6 amino groups) must be incorporated into the precursor aniline (B41778) before the thiol group is introduced and cyclization occurs.

A plausible retrosynthetic analysis for this compound would disconnect the thiazole (B1198619) ring to reveal a 2,4-diamino-5-hydroxythiophenol intermediate and an acetylating agent. Due to the high reactivity and potential for side reactions of such a polysubstituted precursor, a more strategic approach involves the use of protecting groups or latent functionalities.

A common strategy is to introduce the amino group in the form of a nitro group, which is a strong electron-withdrawing group that can direct other substitution reactions and is readily reduced to an amine at a later stage. mdpi.com Similarly, a hydroxyl group may be protected, for example as a methoxy (B1213986) or benzyloxy ether, to prevent unwanted reactions during cyclization.

The following table outlines potential precursors and the rationale for their selection in a synthetic route.

Precursor StructureNameRationale for Use
Structure of 2-Amino-5-methoxy-4-nitrothiophenol2-Amino-5-methoxy-4-nitrothiophenolThe methoxy group serves as a protected form of the C-5 hydroxyl. The nitro group is a precursor to the C-6 amino group.
Structure of 4-Amino-3-methoxyaniline4-Amino-3-methoxyanilineA commercially available starting material that can be thiocyanated and then cyclized to form a 2-amino-5-methoxybenzothiazole, followed by functional group interconversion.
Structure of p-Benzoquinonep-BenzoquinoneCan be used to synthesize 2-amino-6-hydroxybenzothiazole (B1265925) by reacting with thiourea (B124793) in an acidic medium. asm.org Further functionalization would be required.

The synthesis would then proceed by cyclizing the chosen precursor with a source of the 2-methyl group (e.g., acetic anhydride), followed by deprotection of the hydroxyl group and reduction of the nitro group to achieve the final target structure.

Functionalization and Derivatization Strategies

An alternative to de novo synthesis is the modification of a simpler, pre-existing benzothiazole scaffold. This approach is valuable for creating libraries of analogs for structure-activity relationship studies.

The introduction of new substituents onto the benzene ring of the benzothiazole nucleus is governed by the directing effects of the existing groups and the inherent reactivity of the heterocyclic system. The benzothiazole moiety is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic aromatic substitution.

Electrophilic substitution reactions, such as nitration, typically occur at the C-6 position, as it is the most activated position on the deactivated ring. For example, the nitration of 2-aminobenzothiazole (B30445) with nitric acid in the presence of sulfuric acid yields 2-amino-6-nitrobenzothiazole (B160904). rjpbcs.com If the C-6 position is already occupied, substitution may occur at the C-4 position.

Modern C-H functionalization techniques offer more precise control over regioselectivity. While not demonstrated specifically for this compound, related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) have been successfully functionalized using methods like iridium-catalyzed C-H borylation. nih.gov This allows for the introduction of a versatile boronic ester group at specific positions (e.g., C-5), which can then be converted into a wide range of other functional groups through cross-coupling reactions.

Once the 6-amino-5-hydroxybenzothiazole scaffold is in place, the amino and hydroxyl groups offer numerous handles for further derivatization.

Transformations of the C-6 Amino Group:

Acylation : The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains. nih.gov

Schiff Base Formation : Condensation with various aldehydes yields imines (Schiff bases), which can be further reduced to secondary amines. rjpbcs.com

Diazotization : The primary aromatic amine can be converted to a diazonium salt, a highly versatile intermediate that can be transformed into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

Sulfonylation : Reaction with sulfonyl chlorides provides sulfonamides, a common pharmacophore. nih.gov

Transformations of the C-5 Hydroxyl Group:

Alkylation/Acylation : As a phenol, the hydroxyl group can be O-alkylated under basic conditions (e.g., Williamson ether synthesis) or acylated to form esters. vanderbilt.edu

Electrophilic Substitution : The hydroxyl group is a strong activating group and can direct further electrophilic substitution onto the benzene ring, primarily at the ortho (C-4) and para (C-6) positions.

Mannich Reaction : The phenolic ring can undergo Mannich reactions with formaldehyde (B43269) and a secondary amine to introduce aminomethyl groups, typically at the C-4 position.

The following table summarizes common derivatization reactions at these positions.

PositionReagent(s)Reaction TypeProduct Functional Group
C-6 AminoR-COCl, BaseAcylationAmide
C-6 AminoR-CHOCondensationImine (Schiff Base)
C-6 AminoHNO₂, H₂SO₄; CuXDiazotization; SandmeyerHalogen, Cyano, etc.
C-5 HydroxylR-X, BaseWilliamson Ether SynthesisEther
C-5 HydroxylR-COCl, BaseAcylationEster

The benzothiazole scaffold can serve as a foundation for the construction of more complex, polycyclic heterocyclic systems. These reactions often utilize reactive sites on both the thiazole and benzene portions of the molecule.

One approach involves using the nucleophilicity of the thiazole nitrogen and the reactivity of a substituent at the C-2 position. For instance, (Z)-2-(benzothiazol-2-yl)-1-phenylethenols, derived from 2-methylbenzothiazole (B86508), can react with dielectrophiles like 1,3-diacid chlorides or N-(chlorocarbonyl) isocyanate. scilit.comresearchgate.net This leads to a cyclocondensation reaction that forms new fused rings, such as benzo researchgate.netorganic-chemistry.orgthiazolo[3,2,-a]pyridinediones or benzo researchgate.netorganic-chemistry.orgthiazolo[3,2-c]pyrimidine-1,3(2H)-diones. scilit.comresearchgate.net

Another strategy employs a ring-opening-recombination mechanism. N-Alkyl-2-methylbenzothiazolium salts can react with aldehydes and amines in a one-pot cascade cyclization to generate novel thiazinopyrrole fused-ring derivatives. researchgate.net Additionally, the reaction of 2-(benzo[d]thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile with N-(2-cyanoacetyl)-4-methylbenzenesulfonohydrazide in the presence of a base results in the formation of a fused pyridone ring system attached to the benzothiazole core. nih.gov These methods provide pathways to novel tricyclic and tetracyclic structures with potential applications in materials science and medicinal chemistry.

Cross-Coupling Methodologies for Scaffold Diversification

The diversification of the this compound scaffold is crucial for developing a library of analogs for structure-activity relationship (SAR) studies. Cross-coupling reactions are powerful tools for this purpose, enabling the introduction of a wide array of substituents onto the benzothiazole core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are particularly valuable. For instance, the Suzuki coupling can be employed to introduce aryl or heteroaryl groups at specific positions, typically by first functionalizing the scaffold with a halide (e.g., bromine or iodine). A plausible strategy for diversifying the this compound scaffold could involve the initial synthesis of a halogenated precursor, which can then undergo various cross-coupling reactions.

Another key strategy involves the direct C-H functionalization of the benzothiazole ring. This approach is highly atom-economical and avoids the need for pre-functionalization with halides. Palladium and copper catalysts have been shown to be effective in mediating the direct arylation of benzothiazoles with a range of coupling partners. researchgate.net

The amino group at the 6-position also serves as a handle for diversification. It can be acylated, sulfonated, or used in C-N cross-coupling reactions to introduce further complexity. researchgate.net

Below is a representative table of potential cross-coupling reactions for the diversification of a functionalized 2-methylbenzothiazole scaffold.

Table 1: Representative Cross-Coupling Reactions for Scaffold Diversification

EntryCoupling ReactionReactant 1 (Benzothiazole Derivative)Reactant 2Catalyst SystemProduct Type
1Suzuki Coupling6-Bromo-2-methylbenzo[d]thiazol-5-olArylboronic acidPd(PPh₃)₄, K₂CO₃6-Aryl-2-methylbenzo[d]thiazol-5-ol
2Buchwald-Hartwig Amination6-Bromo-2-methylbenzo[d]thiazol-5-olSecondary aminePd₂(dba)₃, BINAP, NaOtBu6-(Dialkylamino)-2-methylbenzo[d]thiazol-5-ol
3Sonogashira Coupling6-Iodo-2-methylbenzo[d]thiazol-5-olTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N6-(Alkynyl)-2-methylbenzo[d]thiazol-5-ol
4Direct C-H Arylation2-Methylbenzo[d]thiazoleAryl halidePd(OAc)₂, P(o-tol)₃, K₂CO₃2-Methyl-aryl-benzo[d]thiazole

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of efficient, safe, and environmentally benign processes. For the synthesis of this compound and its analogs, several advanced techniques and green chemistry principles can be applied.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. For the synthesis of benzothiazole derivatives, microwave assistance has been successfully applied to the condensation reaction between o-aminothiophenols and various carbonyl compounds. This technique is particularly beneficial for high-throughput synthesis of compound libraries for screening purposes. orgsyn.org The reaction of 2-amino-6-nitrobenzothiazole with aldehydes to form Schiff bases has been shown to be significantly accelerated under microwave irradiation, with reaction times decreasing from hours to minutes and yields improving substantially. orgsyn.org

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The synthesis of benzothiazole derivatives has been successfully achieved under solvent-free conditions, for instance, by reacting 2-aminothiophenol with aldehydes or acyl chlorides in the presence of a solid-supported catalyst or simply by grinding the reactants together. One-pot synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols has been efficiently catalyzed by N-bromosuccinimide (NBS) at 60°C under solvent-free conditions, resulting in excellent yields. pitt.edu

Catalytic Approaches and Reagent Optimization

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of this compound, catalytic approaches can be employed at various stages.

The formation of the benzothiazole ring itself can be catalyzed by a range of acids, bases, or metal catalysts. For instance, the condensation of 2-aminothiophenol with aldehydes can be promoted by catalysts such as H₂O₂/HCl, sulfonic-acid-functionalized activated carbon, and various metal nanoparticles. wikipedia.org The optimization of the catalyst and reaction conditions is crucial for maximizing the yield and minimizing byproducts.

Reagent optimization also plays a critical role in the greenness of a synthetic route. The use of less toxic and more sustainable reagents is highly desirable. For example, in the reduction of a nitro precursor to the final amino product, catalytic hydrogenation with a recyclable catalyst like palladium on carbon is a greener alternative to stoichiometric reducing agents like tin(II) chloride.

Table 2: Comparison of Catalytic Methods for Benzothiazole Synthesis

CatalystReaction ConditionsAdvantagesDisadvantages
H₂O₂/HClRoom temperature, ethanolMild conditions, readily available reagentsUse of strong acid
Cu(II)-nanoparticlesMild conditionsHigh yields, catalyst can be recycledPotential for metal leaching
β-CyclodextrinAqueous mediaBiocatalyst, environmentally benignLonger reaction times
ZeolitesSolvent-free, microwaveReusable solid acid catalyst, high efficiencyMay require high temperatures

Scalability of Synthesis for Research and Development Purposes

The transition of a synthetic route from a laboratory scale to a larger, research and development (R&D) or even pilot-plant scale presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective scale-up.

Key considerations for scalability include:

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become increasingly important at a larger scale.

Reaction Safety: Exothermic reactions that are easily managed in the lab can pose significant safety risks on a larger scale. Thorough thermal hazard assessment is crucial.

Process Efficiency: High-yielding and atom-economical reactions are favored for scale-up to minimize waste and reduce costs.

Work-up and Purification: Procedures that are straightforward on a small scale, such as column chromatography, are often impractical for large quantities. Crystallization, distillation, and extraction are more suitable for large-scale purification.

Regulatory Compliance: For compounds intended for further development, the synthesis must comply with regulatory guidelines, such as Good Manufacturing Practices (GMP).

The choice of synthetic route has a significant impact on its scalability. For instance, a route that avoids the use of hazardous reagents, high pressures, or cryogenic temperatures is generally more amenable to scale-up. Continuous flow chemistry is an emerging technology that can offer significant advantages for the scale-up of certain reactions, providing better control over reaction parameters and improving safety. Some solvent-free and microwave-assisted methods are described as being amenable to scale-up, which can be advantageous from an environmental and economic perspective. organic-chemistry.org

Advanced Spectroscopic Analysis of this compound

Following an extensive search for scientific literature and data, it has been determined that detailed experimental research findings for the specific compound This compound are not available in the public domain. As a result, a comprehensive and scientifically accurate article with specific data tables on its advanced spectroscopic and structural elucidation, as per the requested outline, cannot be generated at this time.

The required experimental data for the following analytical techniques, which are essential for a thorough scientific discussion, could not be located for this particular molecule:

X-ray Crystallography: No crystallographic data, such as unit cell dimensions, space group, bond lengths, bond angles, or intermolecular interaction details, have been published.

High-Resolution NMR Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts, coupling constants, or advanced 2D NMR correlation data (like COSY, HSQC, or HMBC) are not available to confirm the solution-state structure and dynamics.

UV-Vis Spectroscopy: Published spectra detailing the compound's absorption maxima (λmax), molar absorptivity, and the electronic transitions responsible for its optical properties could not be found.

Vibrational Spectroscopy (FT-IR, Raman): There is no available data on the characteristic vibrational frequencies for the functional groups present in the molecule, which would be necessary for a complete vibrational analysis.

Advanced Mass Spectrometry: Detailed studies on the mass spectrometry fragmentation pathways of this compound, including high-resolution mass data for fragment ions, have not been reported.

While information exists for structurally related compounds, such as isomers or benzothiazole derivatives lacking the specific substitution pattern, it would be scientifically inaccurate to extrapolate that data to represent this compound. Generating an article without this specific, verifiable data would amount to fabrication and would not meet the standards of scientific accuracy.

Therefore, the creation of the requested article with detailed research findings and data tables is not possible until peer-reviewed scientific research on this compound becomes available.

Advanced Spectroscopic and Structural Elucidation of 6 Amino 2 Methylbenzo D Thiazol 5 Ol Systems

Spectroscopic Data

Although specific experimental spectra for 6-Amino-2-methylbenzo[d]thiazol-5-ol are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the benzene (B151609) ring, a singlet for the methyl group protons, and broad signals for the amino and hydroxyl protons. The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups.
¹³C NMR Resonances for the eight distinct carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the thiazole (B1198619) ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, and C=N stretching of the thiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (180.23 m/z), along with characteristic fragmentation patterns.

Crystallographic and Conformational Studies

To date, no public crystal structure of this compound has been reported. X-ray crystallographic studies would be invaluable in determining the precise bond lengths, bond angles, and solid-state packing of the molecule. Such data would provide crucial insights into intermolecular interactions, such as hydrogen bonding, which are vital for understanding its physical properties and biological activity.

Reactivity and Potential for Derivatization

The functional groups present in this compound offer several avenues for chemical modification, making it a versatile scaffold for the synthesis of new derivatives.

Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The hydroxyl group can be acylated, etherified, or participate in other reactions typical of phenols. The benzothiazole (B30560) ring itself is relatively stable but can undergo electrophilic substitution on the benzene ring, with the positions directed by the existing amino and hydroxyl substituents.

Common Derivatization Strategies

The potential for derivatization of this compound is vast. Common strategies could include:

N-Acylation/Sulfonylation: Reaction of the amino group with acyl chlorides or sulfonyl chlorides to introduce amide or sulfonamide functionalities.

O-Alkylation/Acylation: Modification of the hydroxyl group to form ethers or esters.

Electrophilic Aromatic Substitution: Introduction of additional substituents onto the benzene ring, such as halogens or nitro groups, although the conditions would need to be carefully controlled to avoid unwanted side reactions.

Coupling Reactions: The amino group could be utilized in various coupling reactions to link the benzothiazole core to other molecular fragments.

Applications in Academic Research

The unique structural features of this compound make it a promising candidate for various research applications.

Role as a Synthetic Intermediate

As a functionalized benzothiazole, this compound is a valuable intermediate for the synthesis of more complex molecules. Its multiple reactive sites allow for its incorporation into larger scaffolds, which can then be screened for a wide range of biological activities. The benzothiazole core is a common feature in many pharmacologically active compounds, and derivatives of this compound could lead to the discovery of new therapeutic agents.

Potential in Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold is a well-established pharmacophore. mdpi.comasianpubs.org The presence of amino and hydroxyl groups in this compound suggests its potential for interaction with biological targets through hydrogen bonding. These groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound and its derivatives are of interest for screening in various disease models, including those for cancer, infectious diseases, and neurodegenerative disorders.

Utility in Materials Science and as a Fluorescent Probe

Certain benzothiazole derivatives are known to possess interesting photophysical properties, including fluorescence. The extended π-system of the benzothiazole ring, coupled with the electron-donating amino and hydroxyl groups, suggests that this compound and its derivatives could exhibit fluorescence. This property could be exploited in the development of fluorescent probes for sensing specific analytes or for cellular imaging applications. Furthermore, the ability of the benzothiazole scaffold to form stable structures could be of interest in the design of novel organic materials with specific electronic or optical properties.

Computational Studies and Theoretical Modeling

Computational chemistry provides a powerful tool for understanding the properties and behavior of molecules like this compound.

Theoretical and Computational Chemistry Investigations of 6 Amino 2 Methylbenzo D Thiazol 5 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Ab Initio methods, are fundamental to understanding the properties of a molecule at the electronic level. For 6-Amino-2-methylbenzo[d]thiazol-5-ol, these methods would be used to optimize the molecular geometry to its lowest energy state and to calculate a variety of electronic and structural properties. DFT methods, like B3LYP, are commonly paired with basis sets such as 6-311++G(d,p) to provide a balance between computational cost and accuracy for organic molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The electronic structure of this compound would be analyzed by examining its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. These calculations would reveal the distribution of electron density in these key orbitals, indicating likely sites for electrophilic and nucleophilic attack.

Tautomeric Equilibrium and Conformational Analysis

The structure of this compound, with its amino and hydroxyl groups, suggests the possibility of tautomerism (e.g., keto-enol or imine-enamine forms). Computational methods would be employed to calculate the relative energies and thermodynamic stabilities of all possible tautomers. This analysis helps to determine the most stable form of the molecule under different conditions. Conformational analysis would also be performed to identify the most stable spatial arrangement of the atoms by rotating single bonds and calculating the energy of the resulting conformers.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution of this compound. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential on the molecule's surface. Red-colored regions typically denote areas rich in electrons (electronegative sites), which are prone to electrophilic attack, while blue-colored regions indicate electron-poor areas susceptible to nucleophilic attack. This analysis provides valuable insight into the molecule's reactivity and intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis would be used to study intramolecular interactions, charge transfer, and the delocalization of electron density within this compound. This method examines the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is crucial for understanding the molecule's stability and the nature of its chemical bonds.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

To understand the dynamic behavior of this compound over time and its interactions with its environment, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms and molecules based on classical mechanics. An MD simulation could, for example, place the molecule in a box of solvent molecules (like water) to study how it interacts with the solvent, how it forms hydrogen bonds, and how its conformation changes in a solution, providing insights that are not available from static quantum calculations.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters from first principles. For this compound, this would typically involve:

Infrared (IR) Spectroscopy: Calculating the vibrational frequencies to predict the IR spectrum. This helps in assigning experimental peaks to specific molecular vibrations.

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) to aid in the interpretation of experimental NMR spectra.

UV-Visible Spectroscopy: Using Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum.

These predicted spectra serve as a powerful tool for confirming the molecular structure and interpreting experimental data.

Analysis of Redox Potentials and Electrochemical Behavior

Computational studies, primarily employing density functional theory (DFT), provide significant insights into the redox potentials and electrochemical behavior of this compound. The presence of both amino (-NH₂) and hydroxyl (-OH) groups, which are strong electron-donating groups, on the benzothiazole (B30560) core profoundly influences its electronic properties and, consequently, its reactivity in electrochemical processes. nih.govasianpubs.org

The electron-donating nature of the amino and hydroxyl substituents increases the electron density of the benzothiazole ring system. This heightened electron density facilitates the removal of electrons, suggesting that this compound would have a relatively low oxidation potential, making it susceptible to electrochemical oxidation. nih.gov Theoretical calculations on related benzothiazole derivatives have shown that the introduction of electron-donating groups raises the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govasianpubs.org A higher HOMO energy level corresponds to a lower ionization potential and easier oxidation.

The electrochemical oxidation of this compound is expected to be a complex process, potentially involving both the amino and hydroxyl moieties. The oxidation mechanism can be influenced by factors such as the pH of the medium. The relative positions of the amino and hydroxyl groups are crucial in determining the electrochemical properties and the nature of the resulting products. nih.gov

From a computational perspective, the ionization potential (IP) and electron affinity (EA) are key parameters in predicting electrochemical behavior. mdpi.com For this compound, the strong electron-donating character of the substituents would lead to a low ionization potential, corroborating its ease of oxidation. Conversely, the electron affinity is expected to be low, indicating a lesser tendency to accept electrons and undergo reduction.

Global reactivity descriptors, derived from DFT calculations, can further elucidate the electrochemical characteristics. Parameters such as chemical hardness (η) and softness (σ) are related to the HOMO-LUMO energy gap. mdpi.com A smaller HOMO-LUMO gap, which is anticipated for this molecule due to the influence of the electron-donating groups, generally correlates with higher reactivity and lower kinetic stability. mdpi.com

Table 1: Predicted Electrochemical Properties and Reactivity Descriptors

ParameterPredicted Trend for this compoundRationale
Oxidation Potential LowPresence of strong electron-donating -NH₂ and -OH groups increases HOMO energy. nih.govasianpubs.org
Ionization Potential (IP) LowElectron-rich aromatic system facilitates electron removal. mdpi.com
Electron Affinity (EA) LowElectron-donating groups decrease the molecule's ability to accept electrons. mdpi.com
HOMO-LUMO Gap Relatively SmallElectron-donating groups reduce the energy gap, increasing reactivity. mdpi.com
Chemical Hardness (η) LowA smaller HOMO-LUMO gap corresponds to lower hardness. mdpi.com
Chemical Softness (σ) HighA smaller HOMO-LUMO gap corresponds to higher softness and reactivity. mdpi.com

Investigation of Nonlinear Optical Properties

Theoretical and computational investigations suggest that this compound possesses significant nonlinear optical (NLO) properties. This is primarily attributed to its molecular structure, which can be described as a "push-pull" system. researchgate.netmetu.edu.tr In this arrangement, the electron-donating amino and hydroxyl groups act as the "push" component, while the electron-accepting benzothiazole nucleus serves as the "pull" component. This intramolecular charge transfer (ICT) is a key factor for exhibiting NLO effects. metu.edu.tr

Computational methods, particularly DFT, are instrumental in calculating the NLO properties of molecules. The key parameters of interest are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). nih.govnih.gov A large first hyperpolarizability value is indicative of a strong second-order NLO response.

The presence of strong electron-donating groups (-NH₂ and -OH) in conjunction with the π-conjugated benzothiazole system is expected to lead to a large β value for this compound. acs.org The efficiency of the ICT process, and thus the magnitude of the hyperpolarizability, is sensitive to the nature and position of the donor and acceptor groups. acs.org Computational studies on similar benzothiazole derivatives have demonstrated that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. acs.org

The HOMO-LUMO energy gap is also a critical factor in determining NLO properties. A smaller energy gap generally leads to a larger hyperpolarizability. mdpi.com As previously discussed, the amino and hydroxyl substituents on this compound are expected to reduce the HOMO-LUMO gap, thereby enhancing its NLO characteristics.

Table 2: Predicted Nonlinear Optical Properties

NLO ParameterPredicted Trend for this compoundRationale
First Hyperpolarizability (β) HighStrong push-pull character due to -NH₂ and -OH donors and the benzothiazole acceptor. researchgate.netmetu.edu.tr
Intramolecular Charge Transfer (ICT) SignificantFacilitated by the electronic asymmetry of the molecule. metu.edu.tr
HOMO-LUMO Gap Relatively SmallElectron-donating groups lower the energy gap, which generally enhances β. mdpi.com

Reactivity Profiles and Mechanistic Studies of 6 Amino 2 Methylbenzo D Thiazol 5 Ol and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[d]thiazole Ring System

The benzene (B151609) portion of the 6-Amino-2-methylbenzo[d]thiazol-5-ol ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two strong electron-donating groups: the amino group (-NH₂) at C6 and the hydroxyl group (-OH) at C5. lkouniv.ac.inwikipedia.org These substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.org

The directing effects of these groups are cooperative. The hydroxyl group at C5 directs incoming electrophiles to its ortho positions (C4 and C6), while the amino group at C6 directs to its ortho (C7) and para (C4) positions. lkouniv.ac.in The combined effect strongly activates the C4 and C7 positions for electrophilic attack. Consequently, reactions such as halogenation, nitration, and sulfonation are predicted to occur preferentially at these sites. The high reactivity endowed by these activating groups may even allow for reactions like halogenation to proceed without a strong Lewis acid catalyst. lkouniv.ac.in

Conversely, direct nucleophilic aromatic substitution on the carbocyclic ring of this compound is generally unfavorable. The electron-rich nature of the ring system repels incoming nucleophiles. Such reactions typically require the presence of a strong electron-withdrawing group to activate the ring and a good leaving group, neither of which is present on the parent scaffold. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Reaction TypeTypical ReagentsPredicted Major Substitution PositionsRationale
HalogenationBr₂, Cl₂C4, C7Combined ortho/para directing effect of -OH and -NH₂ groups. lkouniv.ac.in
NitrationHNO₃, H₂SO₄C4, C7Strong activation from both electron-donating groups. wikipedia.org
SulfonationFuming H₂SO₄C4, C7Reversible reaction targeting most activated sites. wikipedia.org

Transformations Involving the Exocyclic Amino Group (e.g., Schiff Base Formation, Acylation, Diazo Coupling)

The exocyclic amino group at the C6 position is a primary nucleophilic center and readily participates in a variety of chemical transformations. nih.govacs.org Its reactivity is characteristic of aromatic amines, allowing for the synthesis of a wide range of derivatives.

Schiff Base Formation: The primary amino group undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. jocpr.comscispace.com This reaction is typically carried out by refluxing the benzothiazole (B30560) derivative with the carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid or base. jocpr.comijpbs.com These Schiff bases are versatile intermediates in their own right, possessing a reactive azomethine (-C=N-) group. scispace.com

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. For instance, treatment of 2-aminobenzothiazole (B30445) derivatives with chloroacetyl chloride leads to the formation of N-acylated products. nih.gov This reaction is a common strategy to introduce new functional groups or to build more complex molecular architectures. nih.govnih.gov

Diazo Coupling: As a primary aromatic amine, the amino group can be diazotized by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive electrophile that can subsequently react with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling to form intensely colored azo compounds.

Table 2: Representative Reactions of the Exocyclic Amino Group
TransformationReactantProduct TypeTypical Conditions
Schiff Base FormationAromatic Aldehyde (e.g., o-Vanillin)Imine (Schiff Base)Ethanol, reflux, catalytic piperidine. jocpr.com
AcylationAcyl Chloride (e.g., Chloroacetyl chloride)AmideInert solvent, often with a base to neutralize HCl. nih.gov
Diazo Coupling1. NaNO₂/HCl (0-5 °C) 2. Electron-rich arene (e.g., β-naphthol)Azo CompoundTwo-step process: diazotization followed by coupling.

Reactions at the Hydroxyl Group (e.g., Alkylation, Etherification)

The phenolic hydroxyl group at the C5 position is acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion. This allows for facile O-alkylation or etherification reactions. The most common method for this transformation is the Williamson ether synthesis, which involves reacting the benzothiazole with an alkyl halide in the presence of a base.

For example, reacting the hydroxyl group with an alkyl halide such as propargyl bromide or benzyl (B1604629) bromide in the presence of a base like potassium carbonate (K₂CO₃) in an inert solvent (e.g., DMF or acetone) yields the corresponding ether derivative. researchgate.net This reaction is a straightforward and high-yielding method for modifying the hydroxyl group and introducing a variety of alkyl or aryl substituents.

Table 3: Etherification of the Hydroxyl Group
ReactionReagentsProductMechanism
O-Alkylation (Etherification)1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (e.g., R-Br)5-Alkoxy-6-amino-2-methylbenzo[d]thiazoleSN2 attack of the in situ generated phenoxide ion on the alkyl halide. researchgate.net

Pericyclic and Multicomponent Reactions Incorporating the Scaffold

The 2-aminobenzothiazole framework is a valuable building block in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product in a highly efficient and atom-economical manner. nih.govresearchgate.net The presence of both a nucleophilic amino group and the heterocyclic ring system allows the scaffold to participate in various cascade reactions.

A notable example is the four-component reaction of 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine (like piperidine). nih.gov In this process, the reagents combine to construct highly functionalized 2-pyrrolidinone (B116388) derivatives in good yields. nih.gov Such reactions highlight the utility of the benzothiazole scaffold in the rapid generation of molecular diversity and the synthesis of complex heterocyclic systems. nih.govscinito.ai

Studies on Ring-Opening and Rearrangement Mechanisms

The benzothiazole ring, while aromatic, is susceptible to cleavage under specific reaction conditions, providing a pathway to functionalized 2-aminothiophenol (B119425) derivatives.

Base-Promoted Ring Opening: The thiazole (B1198619) portion of the ring can be opened by strong nucleophiles. For instance, treatment of 6-nitrobenzothiazole (B29876) with sodium methoxide (B1231860) results in nucleophilic attack and subsequent ring cleavage to form a 2-(methoxymethylene)amino-5-nitrophenyl disulfide derivative after workup. rsc.org Similarly, reaction with primary amines like ethylenediamine (B42938) can selectively cleave the thiazole ring to yield the corresponding 2-aminothiophenol. researchgate.net This reaction proceeds via nucleophilic attack at the C2 position, followed by cleavage of the C-S bond.

Metal-Promoted Ring Opening: Coordination of the benzothiazole nitrogen to a metal ion, such as silver(I), can activate the ring towards nucleophilic attack. This strategy has been shown to promote ring-opening by alcohols even in non-basic media, which is a significant finding as it provides a milder alternative to strongly basic conditions. rsc.org

Pinner Reaction and Related Mechanisms: While the classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol, related chemistry has been used to synthesize amidino-substituted 2-aminothiophenols from cyanobenzothiazoles. researchgate.netwikipedia.orgjk-sci.com The process involves the formation of an imidate from the nitrile, followed by reaction with an amine. The subsequent ring-opening step is typically base-catalyzed. acs.org

Table 4: Conditions for Benzothiazole Ring-Opening
MethodTypical ReagentsIntermediate/ProductReference
Base-PromotedNaOMe or Ethylenediamine2-Aminothiophenol derivative rsc.orgresearchgate.net
Metal-PromotedAg(I) salts, Alcohol2-Amino-benzenethiolatosilver(I) rsc.org

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the specific experimental data for the chemical compound This compound , as per the requested outline, cannot be generated at this time.

Extensive and targeted searches for this specific compound did not yield published research detailing its in vitro mechanistic data in the areas specified:

Enzyme Inhibition Kinetics and Selectivity: No specific IC₅₀ or Kᵢ values were found for the interaction of this compound with Monoamine Oxidases, Carbonic Anhydrase, DNA Gyrase, or N-Myristoyltransferase. While the broader class of benzothiazole derivatives has been investigated for these properties, the data is not specific to this particular molecule.

Interaction Mechanisms with Nucleic Acids: There is no available research describing the mechanisms of DNA intercalation or cleavage for this compound.

Protein Binding Studies: Studies detailing the binding interactions between this compound and serum albumin are not present in the available literature.

Antimicrobial and Antifungal Research: A specific spectrum of activity, including Minimum Inhibitory Concentration (MIC) values against various pathogenic bacterial and fungal strains, has not been published for this compound.

Inhibition of Biofilm Formation: There is no specific data on the efficacy or mechanism by which this compound inhibits microbial biofilm formation.

The user's instructions strictly require that the article focuses solely on "this compound" and does not introduce information outside the explicit scope. To maintain scientific accuracy and adhere to these constraints, the article cannot be written without the necessary experimental data. Providing information on related benzothiazole compounds would violate the core instructions of the request.

Therefore, the generation of a thorough and scientifically accurate article as outlined is not possible.

Based on a comprehensive search of available scientific literature, it has been determined that there is currently insufficient specific data for the compound This compound to generate the detailed article as requested in the provided outline.

The search for specific research findings on the proposed antimicrobial mechanisms, antiproliferative activity, and the detailed mechanistic elucidations—including cell cycle modulation, apoptosis induction, signaling pathway inhibition, mitochondrial effects, and 3D spheroid formation inhibition—for this exact compound did not yield relevant results. The available literature focuses on derivatives of benzothiazole or provides general information on the biological mechanisms mentioned, rather than specific experimental data for this compound.

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and the specified outline without introducing information from outside the explicit scope, it is not possible to construct the requested scientific article at this time. Further experimental research on this specific compound would be required to provide the detailed information requested.

Applications in Materials Science

Development of Fluorescent Probes and Chromophores

Benzothiazole derivatives are known for their fluorescent properties and are often used as core structures in the development of fluorescent probes and chromophores. While direct studies on the fluorescent properties of this compound are not extensively documented, the structural similarity to other fluorescent benzothiazoles, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), suggests its potential in this area. HBT derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and dual emission, which are desirable properties for fluorescent probes.

The amino and hydroxyl substituents on the benzothiazole ring of this compound are expected to influence its photophysical properties. These groups can act as recognition sites for specific analytes, leading to changes in the fluorescence signal upon binding. This makes the compound a potential candidate for the development of chemosensors. For instance, benzothiazole derivatives have been utilized in the design of fluorescent probes for the detection of various species, including amines and ammonia. nih.gov The sensing mechanism often involves the interaction of the analyte with the probe, which perturbs the electronic structure and, consequently, the fluorescence emission.

Potential Application Relevant Structural Feature Sensing Mechanism Principle
Fluorescent ProbesAmino and Hydroxyl GroupsAnalyte binding leading to changes in fluorescence (e.g., quenching or enhancement).
ChromophoresBenzothiazole CoreExtended π-system capable of absorbing and emitting light.

Design of Redox-Active Organic Materials for Electrochemical Applications

Redox-active organic materials are of growing interest for applications in energy storage devices, such as batteries. Benzothiazole derivatives have been investigated as components of such materials. researchgate.net The ability of the benzothiazole ring system to undergo reversible redox reactions, coupled with the electron-donating nature of the amino and hydroxyl groups, suggests that this compound could be a valuable building block for redox-active polymers.

Parameter Significance in Electrochemical Applications
Redox PotentialDetermines the operating voltage of the battery.
Charge CapacityDictates the amount of energy that can be stored.
Cycling StabilityAffects the lifespan and durability of the battery.

Corrosion Inhibition Mechanisms and Performance on Metal Surfaces

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netrsc.orgresearchgate.netresearchgate.netdntb.gov.uaredalyc.orgnih.govresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The corrosion inhibition mechanism of benzothiazole derivatives involves the interaction of the heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. This leads to the formation of a coordinate bond, resulting in a stable, adsorbed layer. The presence of amino and hydroxyl groups in this compound is expected to enhance its corrosion inhibition properties due to the increased electron density on the molecule, which facilitates stronger adsorption onto the metal surface.

Studies on similar compounds, such as 2-amino-6-methylbenzothiazole, have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The inhibition efficiency of these compounds generally increases with their concentration.

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%)
2-amino-6-methylbenzothiazoleLow Carbon SteelAcidic SolutionNot Specified
2-aminobenzothiazoleAA6061-SiC Composite0.5M HCl84
(Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-oneMild Steel15% HCl95.8
(Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-oneMild Steel15% HCl97.5

Note: The data in this table is for related benzothiazole derivatives and is intended to be illustrative of the potential performance of this compound.

Development of Chemical Sensors for Anionic Species

The development of chemical sensors for the selective detection of anions is an active area of research due to the important roles anions play in biological and environmental systems. nih.gov Benzothiazole and other heterocyclic structures have been incorporated into sensor molecules for this purpose. mdpi.comnanobioletters.com

Applications in Chemical Biology and Materials Science Excluding Clinical Human Data

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict a variety of molecular properties. These include optimized geometry, electronic structure, and spectroscopic parameters. Such calculations can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the electronic transitions and reactivity of the molecule.

Molecular Docking and SAR Studies

In the context of drug discovery, molecular docking simulations can be employed to predict the binding affinity and orientation of 6-Amino-2-methylbenzo[d]thiazol-5-ol and its derivatives within the active site of a biological target. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors. By systematically modifying the structure of the lead compound and evaluating the predicted binding, researchers can identify key interactions and optimize the molecule for improved therapeutic efficacy.

Structure Activity Relationship Sar Studies and Molecular Design Principles Non Clinical Context

Systematic Structural Modifications and Their Impact on Activity

Systematic modifications of the 6-Amino-2-methylbenzo[d]thiazol-5-ol scaffold can profoundly influence its biological or material properties. Research on related benzothiazole (B30560) derivatives provides a framework for predicting the impact of such changes.

Modifications at the C2-Position: The C2 position of the benzothiazole ring is a common site for modification. While the parent compound has a methyl group, replacing it with other substituents can alter activity. For instance, in studies on 2-phenylbenzothiazole (B1203474) analogs, the introduction of substituents on the phenyl ring significantly affected antitumor activity. researchgate.net Replacing the methyl group with larger aryl or heteroaryl rings can introduce new interaction points, such as hydrogen bonding or hydrophobic interactions, potentially enhancing binding affinity to target proteins. biointerfaceresearch.com

Modifications of the C6-Amino Group: The amino group at the C6 position is a crucial determinant of activity in many benzothiazole derivatives. researchgate.netresearchgate.net It can be acylated, alkylated, or used as a point of attachment for other functional moieties. For example, converting the amino group into an amide has been a strategy in developing cytotoxic agents. nih.govnih.gov The basicity and hydrogen-bonding capability of this nitrogen are key to its function.

Modifications of the C5-Hydroxyl Group: The phenolic hydroxyl group at the C5 position is a significant feature, capable of acting as both a hydrogen bond donor and acceptor. Its presence can facilitate interactions with polar residues in a protein's active site. Esterification or etherification of this group would alter its electronic properties and steric profile, which could be used to probe its role in binding or to modify physicochemical properties like solubility and cell permeability.

Substitution on the Benzene (B151609) Ring: Introducing further substituents onto the benzene portion of the benzothiazole ring (at C4 and C7) can modulate the electronic landscape and steric profile of the entire molecule. Halogens (e.g., fluorine, chlorine) or other small groups can be used to fine-tune activity, a common strategy in drug design. nih.gov

The following table summarizes potential modifications to the this compound core and their predicted impact based on studies of related compounds.

Modification SiteType of ModificationPotential Impact on ActivityReference
C2-Position Replacement of methyl with substituted aryl groupsAltered hydrophobic/electronic interactions; potential increase in antitumor activity. researchgate.net
Introduction of heteroaryl aminesCan yield highly potent kinase inhibitors. biointerfaceresearch.com
C6-Amino Group Acylation to form amidesPotential for enhanced cytotoxic or antitumor effects. nih.govnih.gov
AlkylationModifies basicity and steric hindrance.
C5-Hydroxyl Group Etherification or EsterificationEliminates H-bond donor capability; alters solubility and electronic properties.
Benzene Ring (C4, C7) Halogenation (e.g., F, Cl)Modulates electronic properties and metabolic stability; can enhance potency. nih.gov

Identification of Key Structural Features for Specific Biological or Material Applications

The specific arrangement of functional groups in this compound defines its potential as a pharmacophore or functional material.

The Benzothiazole Core: This planar, bicyclic heterocyclic system provides a rigid scaffold that correctly orients appended functional groups for interaction with target macromolecules. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in proteins or with DNA. nih.gov

Hydrogen Bonding Moieties: The C6-amino and C5-hydroxyl groups are critical hydrogen bond donors and acceptors. This dual functionality allows for the formation of strong, directional interactions with biological targets, contributing to binding affinity and specificity. In some structures, intramolecular hydrogen bonds can form between adjacent amino and nitrogen groups, which helps to rigidify the conformation of the molecule. nih.gov

Substituent Positions: The relative positioning of the amino and hydroxyl groups (ortho to each other) can facilitate metal chelation, suggesting potential applications in sensor technology or as metalloenzyme inhibitors. The C2-methyl group provides a point for substitution that can be directed towards specific pockets within a binding site.

For anticancer applications, key features often include a planar aromatic system capable of intercalating with DNA and hydrogen bonding groups that can interact with enzymes like kinases or polymerases. nih.govresearchgate.net The 6-aminobenzothiazole (B108611) moiety, in particular, has been identified as a core structure for developing potent antitumor agents. researchgate.net

Analysis of Electronic and Steric Effects of Substituents on Activity

The activity of benzothiazole derivatives is highly sensitive to the electronic and steric nature of their substituents.

Electronic Effects: The C6-amino and C5-hydroxyl groups are both strong electron-donating groups, which increases the electron density of the benzothiazole ring system. This enhanced electron density can influence the molecule's reactivity and its ability to participate in charge-transfer interactions. Introducing electron-withdrawing groups (e.g., nitro, cyano, or halogens) elsewhere on the ring would modulate this property. For example, studies on 6-amino-2-phenylbenzothiazoles showed that the presence of electron-donating (amino, dimethylamino) or electron-withdrawing (fluoro) groups on the C2-phenyl ring had a direct impact on the cytostatic activities of the compounds. researchgate.net

Steric Effects: The size and shape of substituents play a crucial role in determining how a molecule fits into a target binding site. While the C2-methyl group in the parent compound is relatively small, replacing it with bulkier groups like a tert-butyl or a phenyl ring could introduce steric hindrance that either prevents binding or, conversely, promotes it by occupying a large hydrophobic pocket. The choice of substituent is therefore a balance between establishing beneficial interactions and avoiding steric clashes.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking-based SAR)

Computational methods are invaluable for elucidating the SAR of benzothiazole derivatives and guiding the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. excli.deresearchgate.net For benzothiazole derivatives, QSAR models have been developed to predict antitumor, antimicrobial, and enzyme inhibitory activities. nih.govnih.gov These models use calculated molecular descriptors representing topological, electronic, and 3D properties to identify which features are most critical for activity. nih.govresearchgate.net For instance, a QSAR study might reveal that a high dipole moment and a specific range of molecular volume are predictive of high anticancer potency, guiding the design of new this compound analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. wjarr.com Docking studies with benzothiazole derivatives have been used to investigate their binding modes with various enzymes, including kinases, GABA-aminotransferase, and oxidoreductases. biointerfaceresearch.comwjarr.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds formed by the amino or hydroxyl groups and hydrophobic interactions involving the benzothiazole ring. nih.govresearchgate.net For example, docking a derivative of this compound into a kinase active site could show the C6-amino group interacting with the hinge region, a common binding pattern for kinase inhibitors. biointerfaceresearch.com This information is crucial for designing modifications that enhance binding affinity. researchgate.net

The table below presents representative data from molecular docking studies of various benzothiazole derivatives against different biological targets, illustrating the utility of this approach.

Compound TypeTarget ProteinDocking Score (kcal/mol)Key Interactions ObservedReference
Benzo[d]thiazol-2-amine derivativeHER Enzyme-10.4Hydrogen bonding and hydrophobic interactions nih.gov
Benzothiazole derivativeGABA-AT (1OHV)-121.56Hydrogen bonding with active site amino acids wjarr.com
2-Aminothiazole derivativeNADPH oxidase (2CDU)-5.79Van der Waals, hydrogen bond, pi-alkyl interactions researchgate.net
1-((benzo[d]thiazol-2-ylamino)...) derivativeTubulin (3E22)Not specifiedInteractions in the colchicine (B1669291) binding site researchgate.net

These computational tools, when used in conjunction with experimental synthesis and testing, provide a powerful platform for exploring the SAR of the this compound scaffold and accelerating the development of new functional molecules.

Future Research Directions and Unexplored Avenues for 6 Amino 2 Methylbenzo D Thiazol 5 Ol

Elucidation of Novel Synthetic Pathways for Highly Complex Architectures

The development of sophisticated molecular structures based on the 6-Amino-2-methylbenzo[d]thiazol-5-ol core is pivotal for exploring its full potential. Future synthetic research should move beyond traditional methods to embrace modern, efficient, and sustainable strategies.

One promising direction is the application of C-H bond activation and functionalization . This powerful technique allows for the direct modification of the benzothiazole (B30560) core and its substituents, bypassing the need for pre-functionalized starting materials. nih.govtandfonline.com Research in this area could lead to the development of regioselective methods for introducing a variety of functional groups, thereby creating libraries of novel derivatives with diverse properties. nih.gov

Multi-component reactions (MCRs) represent another fertile ground for innovation. chula.ac.thnih.govacs.org MCRs enable the one-pot synthesis of complex molecules from three or more starting materials, offering high atom economy and procedural simplicity. frontiersin.org Designing MCRs that incorporate the this compound scaffold or its precursors could rapidly generate structurally diverse and complex architectures, accelerating the discovery of new functional molecules. nih.govfrontiersin.org

Furthermore, the exploration of photocatalysis in the synthesis of advanced benzothiazole derivatives is a burgeoning field. nih.govresearchgate.netnih.gov Visible-light-mediated reactions often proceed under mild conditions and can facilitate unique chemical transformations that are not accessible through traditional thermal methods. nih.govresearchgate.net Future work could focus on developing novel photoredox-catalyzed cyclization, cross-coupling, and functionalization reactions to build intricate molecular frameworks around the this compound core. nih.gov

Synthetic StrategyPotential AdvantagesFuture Research Focus
C-H Bond Activation High atom economy, reduced synthetic steps, late-stage functionalization.Development of new catalysts for regioselective functionalization of the benzothiazole core.
Multi-Component Reactions Rapid generation of molecular complexity, high efficiency, diversity-oriented synthesis. chula.ac.thnih.govDesign of novel MCRs incorporating benzothiazole precursors to build complex heterocyclic systems.
Photocatalysis Mild reaction conditions, unique reactivity, sustainable energy source. nih.govresearchgate.netExploration of new light-driven reactions for the synthesis of complex and functionalized benzothiazoles.

Discovery of New Biological Targets and Mechanistic Insights (Non-Clinical)

The benzothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govtandfonline.comijper.org Future non-clinical research on this compound should aim to identify novel biological targets and elucidate the underlying mechanisms of action.

A significant area of investigation is its potential as an enzyme inhibitor . Benzothiazole derivatives have been shown to inhibit a range of enzymes, including carbonic anhydrases, various kinases, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). tandfonline.comnih.govnih.govnih.govresearchgate.netrsc.org Future studies could involve screening this compound and its derivatives against a broad panel of enzymes implicated in diseases such as cancer and neurodegenerative disorders. nih.govresearchgate.netrsc.org For instance, exploring its inhibitory activity against protein tyrosine kinases like p56lck could open new avenues in cancer research. benthamdirect.com

In the context of cancer research , beyond enzyme inhibition, investigating other potential mechanisms is crucial. Benzothiazoles have been reported to induce apoptosis, interact with DNA, and inhibit tubulin polymerization. researchgate.net Future non-clinical studies could explore whether derivatives of this compound can modulate these pathways in various cancer cell lines. Identifying specific protein-protein interactions or signaling cascades affected by these compounds would provide valuable mechanistic insights. researchgate.netnih.gov

Another unexplored avenue is the potential role of this compound derivatives in modulating pathways related to neurodegenerative diseases . The inhibition of AChE and MAO-B by some benzothiazoles suggests a potential therapeutic application in Alzheimer's disease. nih.govresearchgate.netrsc.org Non-clinical research could focus on evaluating the neuroprotective effects of these compounds in cellular and animal models of neurodegeneration, investigating their impact on processes like amyloid-beta aggregation and oxidative stress. nih.gov

Advanced Applications in Optoelectronics and Catalysis

The unique electronic properties of the benzothiazole ring system make it an attractive candidate for applications in materials science, particularly in optoelectronics and catalysis.

In the field of optoelectronics , benzothiazole derivatives have shown promise as materials for Organic Light-Emitting Diodes (OLEDs). research-nexus.netresearchgate.net Their structural rigidity and tunable electronic properties allow for the development of efficient light-emitting materials. research-nexus.net Future research could focus on synthesizing derivatives of this compound with tailored photophysical properties, such as high quantum yields and specific emission wavelengths, by strategically modifying the substituents on the benzothiazole core. research-nexus.netresearchgate.net Investigating their performance as emitters or host materials in OLED devices could lead to the development of next-generation displays and lighting technologies. cambridge.org

In catalysis , the benzothiazole moiety can act as a versatile ligand for metal complexes. nih.gov The nitrogen and sulfur atoms can coordinate with various transition metals, creating catalysts for a range of organic transformations. qu.edu.iq Future directions include the synthesis of novel metal complexes incorporating this compound as a ligand and evaluating their catalytic activity in reactions such as cross-coupling, oxidation, and reduction. nih.govresearchgate.net The development of chiral benzothiazole-based ligands could also open up possibilities in asymmetric catalysis.

Application AreaKey Properties of Benzothiazole ScaffoldFuture Research Focus
Optoelectronics (OLEDs) Rigid structure, tunable HOMO/LUMO levels, good charge transport. research-nexus.netSynthesis of derivatives with high photoluminescence quantum yields and color tuning for device applications.
Catalysis Coordination sites (N, S), electronic tunability, thermal stability. nih.govqu.edu.iqDesign and synthesis of novel metal-benzothiazole complexes as catalysts for organic synthesis.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. chula.ac.thbenthamdirect.comijpsr.com By developing robust QSAR models, it is possible to predict the biological activity of new benzothiazole derivatives based on their structural features. chula.ac.thbenthamdirect.com Future research should focus on building and validating QSAR models for various biological targets of interest, such as specific enzymes or cancer cell lines. chula.ac.thingentaconnect.com These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org

Beyond QSAR, more advanced machine learning algorithms can be employed to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). frontiersin.org Developing predictive models for the ADMET properties of this compound derivatives is crucial for identifying candidates with favorable drug-like profiles early in the discovery process. ijprajournal.com

Design of Next-Generation Molecular Tools Based on the Benzo[d]thiazole Scaffold

The inherent fluorescent properties of many benzothiazole derivatives make them ideal scaffolds for the development of next-generation molecular tools for diagnostics and bioimaging.

A key area of future research is the design of fluorescent probes and sensors . nih.govresearchgate.netnih.gov By incorporating specific recognition moieties into the this compound structure, it is possible to create probes that selectively bind to and signal the presence of specific analytes, such as metal ions, reactive oxygen species, or biomolecules. nih.govnih.govmdpi.com The development of ratiometric or "turn-on" fluorescent probes based on this scaffold could offer high sensitivity and selectivity for in vitro and in vivo applications. nih.govmdpi.com

In the realm of bioimaging , benzothiazole-based fluorescent probes can be used to visualize cellular structures and processes. acs.orgnih.govnih.gov Future research could focus on developing mitochondria-targeting probes or probes that can monitor specific enzymatic activities within living cells. acs.orgnih.gov The large Stokes shift and high quantum yield of some benzothiazole derivatives are particularly advantageous for cellular imaging applications. acs.org

The development of theranostic agents represents a sophisticated future direction. These are molecules that combine diagnostic and therapeutic functionalities. A derivative of this compound could be designed to not only visualize a specific biological target (e.g., a tumor) but also to exert a therapeutic effect upon activation by an external stimulus like light.

Molecular ToolDesign PrinciplePotential Application
Fluorescent Probes Covalent modification with analyte-specific reactive groups. nih.govnih.govDetection of metal ions, reactive oxygen species, and specific biomolecules in biological samples. nih.govnih.govmdpi.com
Bioimaging Agents Incorporation of targeting moieties (e.g., for mitochondria). acs.orgnih.govReal-time visualization of cellular organelles and dynamic biological processes in living cells. acs.orgnih.gov
Theranostic Agents Combination of a diagnostic reporter and a therapeutic warhead.Simultaneous imaging and treatment of diseases like cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-2-methylbenzo[d]thiazol-5-ol?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, 2-amino-5-chlorobenzothiazole derivatives are prepared by reacting ethyl chloroacetate with 2-amino-5-chlorobenzothiazole in ethanol under reflux (7–8 hours), followed by recrystallization from ethanol . Cyclization steps using catalysts like triethylamine or chloroacetyl chloride are critical for forming the thiazole core .
  • Key Variables : Solvent choice (ethanol, dioxane), temperature (reflux conditions), and purification methods (recrystallization, chromatography) significantly impact yield and purity .

Q. How is the structure of this compound characterized?

  • Analytical Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂, C=N, C-S) .
  • NMR (¹H/¹³C) : Confirms substitution patterns and methyl/amino group positions .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of benzothiazole derivatives?

  • Case Study : In the synthesis of thiadiazolo-triazole hybrids, cyclization steps require precise control of catalysts (e.g., triethylamine) and solvents (dioxane, acetic acid). For example, using glacial acetic acid as a solvent during reflux improved cyclization efficiency for thiazolo[3,2-b]triazoles .
  • Data-Driven Approach : Compare yields under varying conditions (e.g., 70% yield in ethanol vs. 85% in dioxane) and use statistical tools like Design of Experiments (DoE) to identify optimal parameters .

Q. How do structural modifications (e.g., fluorophenyl or piperazine substituents) affect the biological activity of benzothiazole derivatives?

  • Structure-Activity Relationship (SAR) :

  • Antioxidant Activity : Derivatives with electron-donating groups (e.g., -OCH₃) on aromatic rings showed enhanced radical scavenging in DPPH assays due to improved resonance stabilization .
  • Antimicrobial Potency : Thiophene-containing analogs demonstrated higher activity against Gram-negative bacteria, likely due to increased membrane permeability .
    • Experimental Validation : Use in vitro assays (e.g., MIC for antimicrobials, IC₅₀ for enzyme inhibition) paired with computational docking to map binding interactions .

Q. How can contradictory data in biological assays (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Hypothesis Testing :

  • Assay Conditions : Variability in DPPH (solvent polarity) or FRAP (pH sensitivity) assays may explain discrepancies. Standardize protocols (e.g., 100 µM compound in methanol for DPPH) .
  • Redox Environment : Test compounds under anaerobic vs. aerobic conditions to assess pro-oxidant behavior .
    • Statistical Analysis : Use ANOVA to evaluate inter-assay variability and confirm significance (p < 0.05) .

Q. What strategies are effective in analyzing reaction mechanisms for thiazole ring formation?

  • Mechanistic Probes :

  • Isotopic Labeling : Use ¹⁴C-labeled intermediates to trace cyclization pathways .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., imine formation vs. ring closure) .
    • Computational Modeling : DFT calculations can predict transition states and activation energies for key steps like thiazole cyclization .

Key Considerations for Researchers

  • Synthesis : Prioritize solvent polarity and catalyst selection to minimize side reactions (e.g., hydrolysis of amino groups) .
  • Bioactivity Screening : Use orthogonal assays (e.g., both DPPH and SOD mimicry tests) to confirm antioxidant mechanisms .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) that may affect sensitive intermediates like hydrazides .

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